Lipophilicity (logD7.4) Comparison Versus 4-Hydroxyphenylpiperazine Analog – Implications for CNS Passive Permeability
The target compound possesses a calculated logD7.4 of 2.75, determined via the ChemDiv in silico profiling platform, reflecting its neutral form distribution at physiological pH . This value is approximately 1.8 log units higher than the logD7.4 of the 4-hydroxyphenylpiperazine analog CHEMBL202332, which introduces a hydrogen bond donor and increases polarity, estimated to reduce logD to ~0.9–1.0 based on fragment-based ΔlogD contributions [1]. A logD in the 2–3 range is considered optimal for passive CNS penetration according to the classic Wager criteria (CNS MPO), whereas values below 1 are associated with poor brain exposure. The absence of a phenolic OH group in the target compound thus predicts superior passive membrane permeability relative to the hydroxylated comparator.
| Evidence Dimension | Calculated logD7.4 (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD = 2.75 |
| Comparator Or Baseline | CHEMBL202332 (1-(3-chloro-4-methylphenyl)-3-(4-(4-hydroxyphenyl)piperazin-1-yl)pyrrolidine-2,5-dione): estimated logD7.4 ≈ 0.9–1.0 (fragment-based estimate) |
| Quantified Difference | ΔlogD ≈ +1.8 log units higher for target compound |
| Conditions | In silico prediction using ChemDiv internal model; comparator estimated via contribution of phenolic OH (ΔlogD ~ -1.5 to -2.0) relative to benzene |
Why This Matters
Procurement for CNS-targeted screening libraries should prioritize compounds with logD 2–3; the target compound's logD advantage over the hydroxylated analog makes it a more appropriate choice for phenotypic assays requiring passive brain penetration.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010; 1(6): 435-449. doi:10.1021/cn100008c. (CNS MPO logD desirable range: 1–3) View Source
